

Technical Support Center: Investigating the Pyrazolopyrimidine CRT0063465

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Compound of Interest

Compound Name: CRT0063465

Cat. No.: B1192434

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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for researchers utilizing the pyrazolopyrimidine compound **CRT0063465**. While comprehensive off-target profiling data for **CRT0063465** is not publicly available, this resource offers troubleshooting advice and experimental protocols based on its known primary targets: Phosphoglycerate Kinase 1 (PGK1) and Protein DJ-1 (also known as PARK7). Understanding the functions of these primary targets is crucial for interpreting experimental outcomes and identifying potential on- and off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of **CRT0063465**?

A1: **CRT0063465** has been identified as a ligand for human Phosphoglycerate Kinase 1 (PGK1), a key enzyme in the glycolytic pathway, and Protein DJ-1, a multifunctional protein involved in oxidative stress responses and neuroprotection.^[1] It has been shown to modulate the shelterin complex and regulate telomere length.^[1]

Q2: What are the known cellular effects of **CRT0063465**?

A2: **CRT0063465** has been observed to block telomere erosion under hypoglycemic stress, a function that appears to be independent of telomerase activity.[1] It also influences the composition of the shelterin complex, which protects telomeres.[1]

Q3: Without a kinome scan, how can I assess the potential for off-target effects?

A3: A multi-step approach is recommended. Start by using a tool compound with a similar chemical scaffold but different targets to distinguish between scaffold-specific and target-specific effects. Perform dose-response curves to identify the lowest effective concentration and minimize potential off-target interactions. Additionally, employing systems biology approaches like phosphoproteomics can provide a broad overview of signaling pathways affected by the compound, offering clues to potential off-target activities.

Q4: What are some general indicators of off-target effects in my experiments?

A4: Unexpected or paradoxical cellular phenotypes that do not align with the known functions of PGK1 or DJ-1 can be indicators of off-target effects. Other signs include high cytotoxicity at effective concentrations, inconsistent results across different cell lines, or the activation of compensatory signaling pathways.

Troubleshooting Guides

Issue 1: Unexpected Changes in Cellular Metabolism

- Possible Cause: As **CRT0063465** targets PGK1, a glycolytic enzyme, alterations in glucose metabolism are expected. However, unexpected metabolic shifts could indicate effects on other metabolic enzymes.
- Troubleshooting Steps:
 - Metabolic Profiling: Conduct metabolomics studies to analyze changes in key metabolites of glycolysis and other related pathways.
 - Enzyme Activity Assays: Directly measure the activity of other key metabolic enzymes to check for unintended inhibition or activation.

- Use PGK1 Knockdown/Knockout Models: Compare the effects of **CRT0063465** in wild-type cells versus cells where PGK1 has been genetically depleted. Similar effects in both models may suggest off-target interactions.

Issue 2: Unexplained Neuroprotective or Neurotoxic Effects

- Possible Cause: DJ-1 is a known neuroprotective protein.^{[2][3][4][5]} Effects beyond what is expected from DJ-1 modulation could stem from off-target interactions with other neuronal signaling pathways.
- Troubleshooting Steps:
 - Neuronal Signaling Pathway Analysis: Use western blotting or other immunoassays to probe key proteins in major neuronal survival and death pathways (e.g., Akt, ERK, JNK).
 - Compare with other DJ-1 Modulators: If available, compare the phenotype induced by **CRT0063465** with that of other known DJ-1 ligands.
 - Phenotypic Screening in Neuronal Models: Utilize a panel of neuronal cell lines with different genetic backgrounds to identify cell-type-specific effects.

Issue 3: Inconsistent Anti-cancer Effects

- Possible Cause: Both PGK1 and DJ-1 are implicated in cancer progression.^{[6][7]} However, variability in anti-cancer efficacy across different cancer cell lines might be due to off-target effects on kinases or other proteins that are differentially expressed in those cells.
- Troubleshooting Steps:
 - Broad-Spectrum Kinase Panel: If resources permit, performing a kinase selectivity profiling assay (e.g., KINOMEscan) is the most direct way to identify off-target kinases.
 - Test in Target-Null Cell Lines: Engineer cancer cell lines lacking PGK1 or DJ-1 to determine if the anti-cancer effects persist, which would strongly suggest an off-target mechanism.

- Combination with Known Drugs: Investigate synergistic or antagonistic effects when **CRT0063465** is combined with drugs that have well-defined targets to infer potential pathway interactions.

Data Presentation

Table 1: Summary of Known Interactions and Cellular Effects of **CRT0063465**

Target/Process	Reported Effect of CRT0063465	Cell Line(s)	Reference
PGK1	Ligand binding	Human	[1]
DJ-1	Ligand binding	Human	[1]
Telomere Length	Blocks hypoglycemic telomere erosion	HCT116	[1]
Shelterin Complex	Modulates composition	Unspecified	[1]

Experimental Protocols

Protocol 1: Western Blot Analysis for On-Target and Potential Off-Target Pathway Modulation

This protocol allows for the assessment of changes in protein phosphorylation, a common indicator of kinase inhibitor activity and a way to probe signaling pathway alterations.

- Materials:
 - Cells treated with **CRT0063465** and appropriate controls (e.g., vehicle-treated, positive control inhibitor).
 - Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
 - Protein quantification assay (e.g., BCA assay).
 - SDS-PAGE gels, running and transfer buffers.

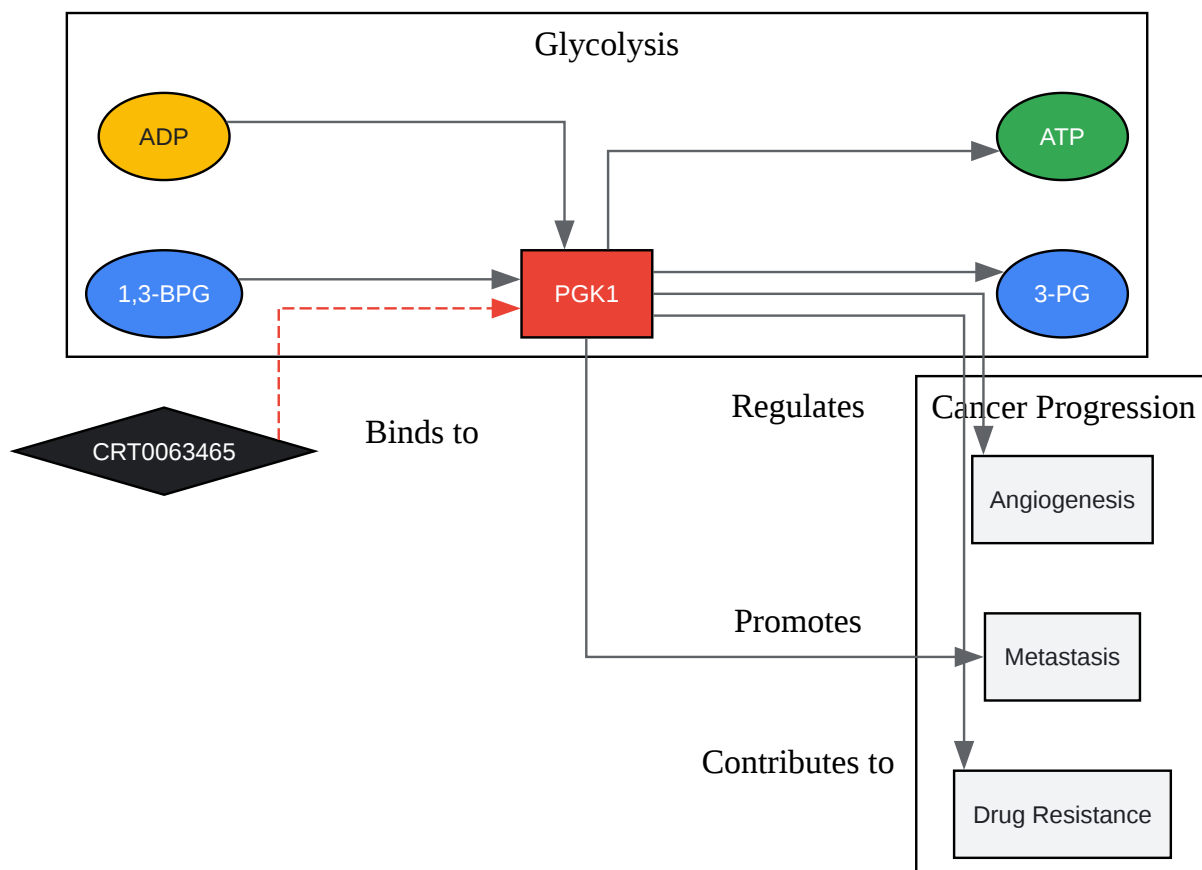
- PVDF or nitrocellulose membranes.
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Primary antibodies against phosphorylated and total forms of proteins in relevant pathways (e.g., p-Akt/Akt, p-ERK/ERK for general cell survival; proteins downstream of PGK1 and DJ-1).
- HRP-conjugated secondary antibodies.
- Chemiluminescent substrate.
- Imaging system.
- Procedure:
 - Lyse treated cells and quantify protein concentration.
 - Normalize protein amounts and prepare samples for SDS-PAGE.
 - Perform electrophoresis to separate proteins by size.
 - Transfer proteins to a membrane.
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate with primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibodies.
 - Wash the membrane and apply chemiluminescent substrate.
 - Capture the signal using an imaging system.
 - Analyze band intensities to determine changes in protein phosphorylation.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA can be used to verify the direct binding of **CRT0063465** to its targets (PGK1 and DJ-1) and to screen for novel off-target binders in a cellular context.

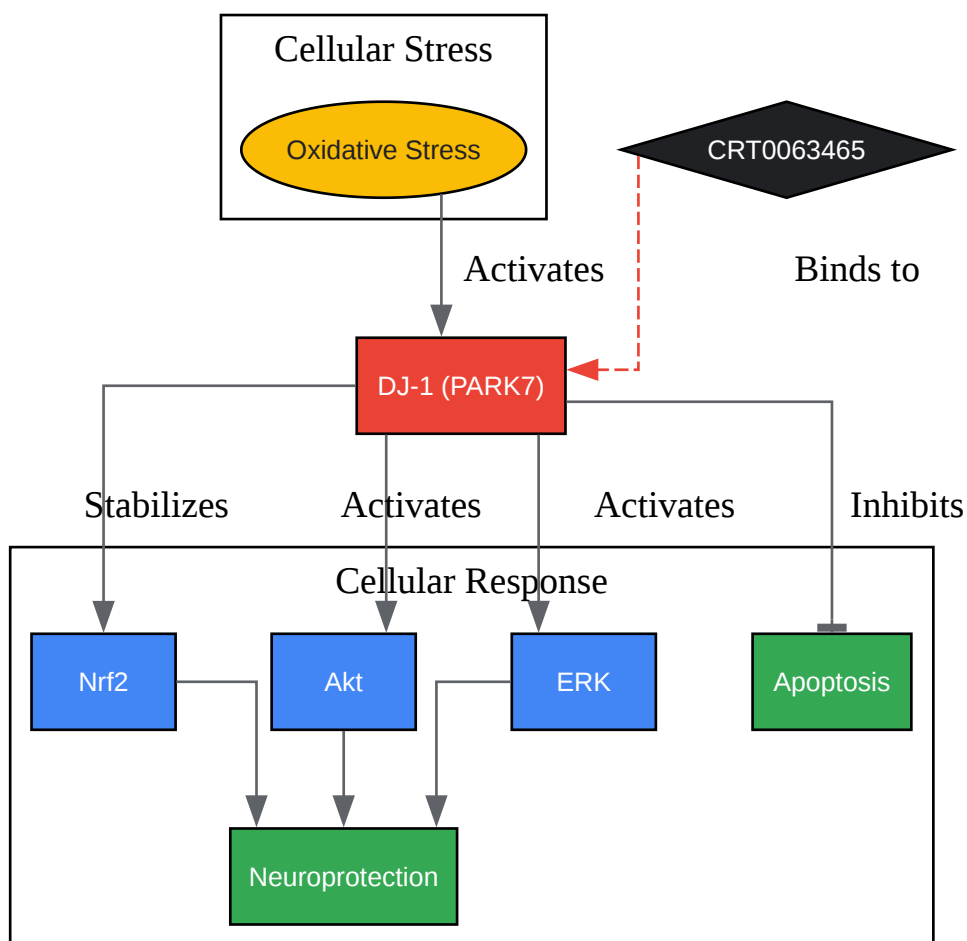
- Materials:
 - Intact cells treated with **CRT0063465** or vehicle.
 - PBS.
 - PCR tubes or plate.
 - Thermal cycler.
 - Lysis buffer with protease inhibitors.
 - Equipment for protein quantification and western blotting or mass spectrometry.
- Procedure:
 - Treat cells with **CRT0063465** or vehicle control.
 - Harvest and wash cells with PBS.
 - Aliquot cell suspension into PCR tubes/plate.
 - Heat the samples to a range of temperatures in a thermal cycler.
 - Lyse the cells by freeze-thaw cycles or with lysis buffer.
 - Separate soluble and aggregated proteins by centrifugation.
 - Collect the supernatant (soluble fraction).
 - Analyze the amount of soluble target protein (PGK1, DJ-1) at each temperature by western blot or quantify a broader set of proteins by mass spectrometry.
 - Ligand binding will stabilize the protein, resulting in a higher melting temperature. Plot the amount of soluble protein as a function of temperature to determine the melting curve and the thermal shift induced by **CRT0063465**.

Mandatory Visualization



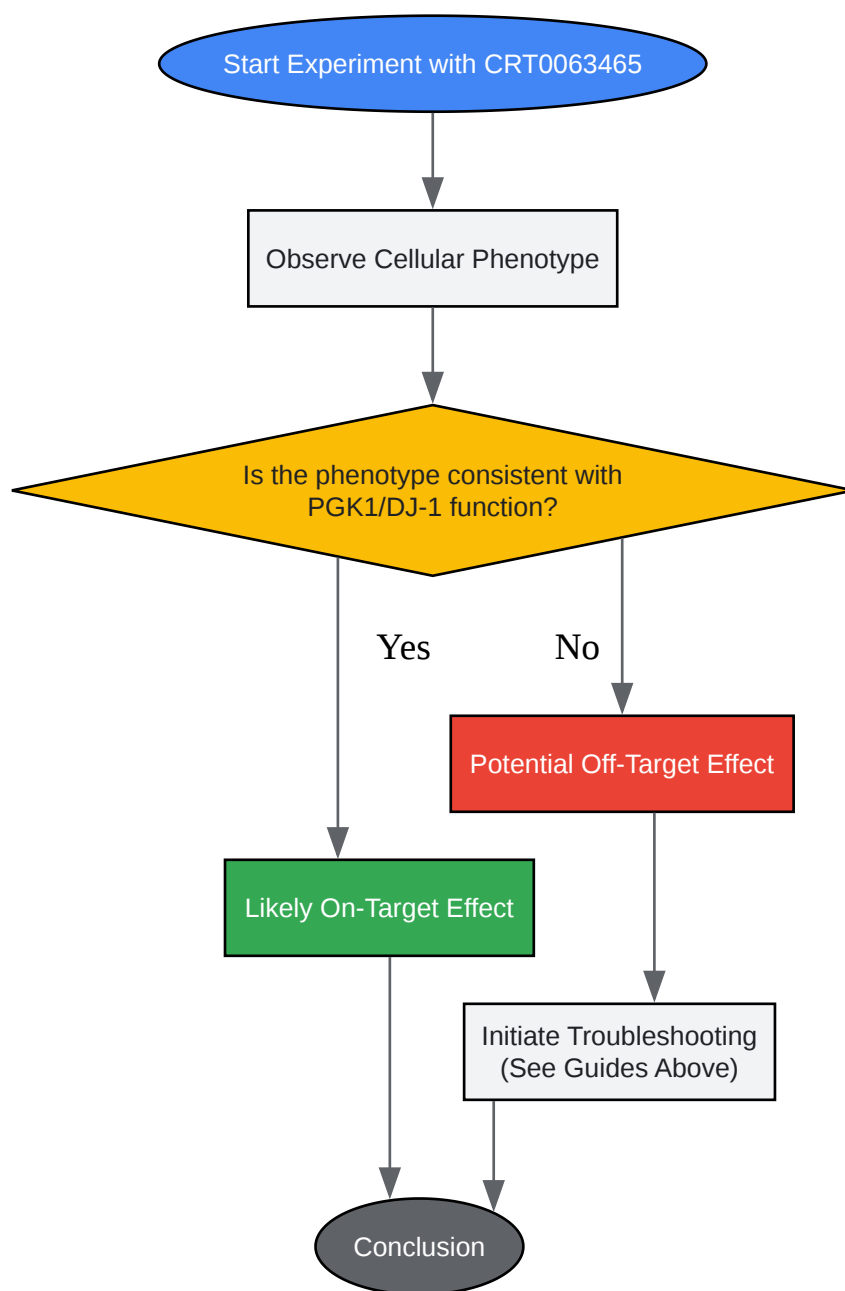
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Caption: On-target activity of **CRT0063465** on the PGK1 signaling pathway.



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Caption: On-target activity of **CRT0063465** on the DJ-1 signaling pathway.



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Caption: Logical workflow for troubleshooting experimental outcomes with **CRT0063465**.

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